molecular formula C12H15NO5 B12680923 O-Phenethylhydroxylamine maleate CAS No. 96651-33-1

O-Phenethylhydroxylamine maleate

Cat. No.: B12680923
CAS No.: 96651-33-1
M. Wt: 253.25 g/mol
InChI Key: WFLUIYGESVJTQX-BTJKTKAUSA-N
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Description

O-Phenethylhydroxylamine maleate (CAS 96651-33-1) is a hydroxylamine derivative in which the hydroxylamine moiety is conjugated with a phenethyl group and stabilized as a maleate salt. Its molecular formula is C₈H₁₁NO·C₄H₄O₄, combining the hydroxylamine-phenethyl base (C₈H₁₁NO) with maleic acid (C₄H₄O₄). The InChIKey WFLUIYGESVJTQX-BTJKTKAUSA-N and structural connectivity data confirm a branched amine-oxygen backbone with aromatic and carboxylate functionalities . The compound is likely utilized in pharmaceutical or analytical contexts due to its salt form, which enhances stability and solubility compared to free bases.

Properties

CAS No.

96651-33-1

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;O-(2-phenylethyl)hydroxylamine

InChI

InChI=1S/C8H11NO.C4H4O4/c9-10-7-6-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8/h1-5H,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WFLUIYGESVJTQX-BTJKTKAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCON.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCON.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Phenethylhydroxylamine maleate can be synthesized through several methods. One common method involves the reaction of phenethylamine with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

O-Phenethylhydroxylamine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives. These products have significant applications in organic synthesis and pharmaceutical development .

Scientific Research Applications

O-Phenethylhydroxylamine maleate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-Phenethylhydroxylamine maleate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-Phenethylhydroxylamine maleate with structurally or functionally related compounds, emphasizing molecular features, salt forms, and applications:

Compound Name Molecular Formula Salt Form Key Structural Features Pharmacological/Functional Class Solubility/Stability Notes References
This compound C₈H₁₁NO·C₄H₄O₄ Maleate Phenethyl-hydroxylamine + maleic acid Hydroxylamine derivative Enhanced solubility via maleate salt
Phenyramidol Hydrochloride C₁₃H₁₄N₂O·HCl Hydrochloride Benzene ring, ethanolamine backbone Muscle relaxant High water solubility (HCl salt)
Mepyramine maleate C₁₇H₂₃N₃O·C₄H₄O₄ Maleate Pyridine, ethylamine, maleate counterion Antihistamine Non-micellar self-association
Fluvoxamine maleate C₁₅H₂₁F₃N₂O₂·C₄H₄O₄ Maleate Trifluoromethylphenyl, oxime ether + maleate SSRI (antidepressant) Improved bioavailability
Phenytoin C₁₅H₁₂N₂O₂ Free acid Hydantoin ring, diphenyl structure Anticonvulsant Low water solubility

Key Findings:

Salt Form Impact : Maleate salts (e.g., O-Phenethylhydroxylamine, mepyramine, fluvoxamine) generally exhibit moderate solubility and stability. In contrast, hydrochloride salts (e.g., Phenyramidol Hydrochloride) offer higher aqueous solubility, critical for injectable formulations .

Self-Association Behavior : Maleate salts like mepyramine and chlorpheniramine undergo step-wise association in solution rather than micellization, which may influence formulation strategies for this compound .

Structural Diversity : Unlike Phenytoin (a hydantoin derivative) or Fluvoxamine (an SSRI with a trifluoromethyl group), this compound lacks heterocyclic rings, suggesting distinct target interactions .

Regulatory Status : Several analogs (e.g., Phenyramidol, Fluvoxamine) are established reference standards or therapeutics, implying this compound may serve analytical or niche therapeutic roles .

Research and Regulatory Considerations

  • Physicochemical Properties : Maleate salts are preferred for compounds requiring pH-dependent solubility, as maleic acid’s dual carboxylate groups enable buffering in formulations. This contrasts with oxalate or hydrochloride salts, which may precipitate at physiological pH .
  • Analytical Utility : Compounds like Phenyramidol Hydrochloride and Fluvoxamine maleate are used as reference standards in HPLC and mass spectrometry, suggesting this compound could be similarly employed for quality control .
  • Safety and Efficacy: While Phenytoin and Fluvoxamine have well-documented clinical profiles, this compound’s pharmacological data remain sparse.

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